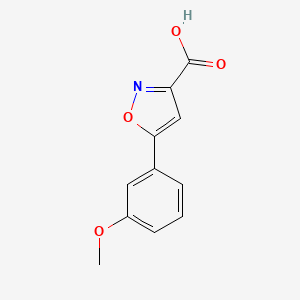![molecular formula C7H8N4O B1349246 7-oxo-2,5-dimetil[1,2,4]triazolo[1,5-a]pirimidina-4(4H)-ona CAS No. 51596-06-6](/img/structure/B1349246.png)
7-oxo-2,5-dimetil[1,2,4]triazolo[1,5-a]pirimidina-4(4H)-ona
Descripción general
Descripción
“2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine . It has a molecular formula of C5H4N4 . The compound is part of a class of compounds known as triazolopyrimidines, which have been shown to have various biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines involves various chemical reactions . For instance, one study designed and synthesized a series of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole moieties . Another study reported the preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg, where dmtp is 5,7-dimethyl[1,2,4]triazolo[1,5-a]-pyrimidine .
Molecular Structure Analysis
The molecular structure of “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” can be analyzed using various techniques. For instance, the compound’s 2D and 3D structures can be obtained from databases like PubChem . The compound’s structure can also be analyzed using techniques like 1H-NMR .
Chemical Reactions Analysis
The chemical reactions involving “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” can vary depending on the substitution pattern . For instance, microtubule-targeting 1,2,4-triazolo[1,5-a]pyrimidines can produce different cellular responses in mammalian cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” include a molecular weight of 120.11 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 43.1 Ų .
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
El andamiaje de [1,2,4]triazolo[1,5-a]pirimidina, al que pertenece el compuesto 7-oxo-2,5-dimetil[1,2,4]triazolo[1,5-a]pirimidina-4(4H)-ona, ha sido reportado como exhibiendo propiedades anticancerígenas. Estos compuestos han mostrado resultados prometedores en la inhibición de la proliferación de líneas celulares cancerosas como MCF-7 (cáncer de mama) y LN (carcinoma de ganglio linfático) .
Actividad Antimicrobiana
Esta clase de compuestos también es conocida por sus actividades antimicrobianas. Si bien los datos específicos sobre this compound no están disponibles fácilmente, sus análogos estructurales se han utilizado en el desarrollo de tratamientos contra diversas infecciones microbianas .
Efectos Antituberculosos
Los derivados de triazolopirimidina se han identificado como potenciales agentes antituberculosos. Su capacidad para dirigirse e inhibir el crecimiento de micobacterias los convierte en valiosos en la investigación de nuevos tratamientos para la tuberculosis .
Agonistas Cannabinoides CB2
Los compuestos con la parte de [1,2,4]triazolo[1,5-a]pirimidina se han explorado como agonistas cannabinoides CB2. Estos son de interés en farmacología debido a su potencial terapéutico en el tratamiento del dolor y la inflamación sin efectos psicoactivos .
Aplicaciones Feticidas
En la investigación agrícola, ciertos derivados de triazolopirimidina se investigan por sus propiedades feticidas para controlar el crecimiento vegetal no deseado y gestionar los cultivos de forma más eficaz .
Antagonistas de la Adenosina
Como antagonistas de la adenosina, estos compuestos pueden influir en varios procesos fisiológicos, incluida la función cardiovascular, la actividad neuronal y la regulación del sueño. Esto los hace significativos tanto en la investigación médica como cognitiva .
Métodos de Síntesis
Los métodos de síntesis para estos compuestos también son un campo de estudio. Por ejemplo, el reordenamiento de Dimroth es un método eficaz para producir triazolopirimidinas con sustituyentes aceptores en el anillo de piridina .
Análisis de la Estructura Química
La estructura química y las propiedades de las triazolopirimidinas se analizan para comprender mejor su interacción con los sistemas biológicos. Esto incluye estudiar sus espectros y posibles vínculos con otras estructuras químicas .
Mecanismo De Acción
Mode of Action
Similar compounds have been reported to inhibit janus kinases, which could lead to the disruption of signal transduction pathways .
Biochemical Pathways
Inhibition of janus kinases can affect various signaling pathways, including the jak-stat pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
The inhibition of janus kinases can disrupt signal transduction pathways, potentially leading to effects such as reduced cell proliferation and induced apoptosis .
Direcciones Futuras
The future directions for research on “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” could involve further exploration of its synthesis, biological activities, and drug delivery aspects . For instance, further studies could investigate its potential as a therapeutic agent, given the biological activities observed for other triazolopyrimidine derivatives .
Análisis Bioquímico
Biochemical Properties
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene expression profiles and metabolic activities within the cell . These effects can result in altered cellular behaviors, such as increased or decreased proliferation, changes in differentiation status, and induction of apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These molecular interactions underpin the biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some cells exhibiting sustained changes in behavior or function after prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects, such as modulating specific signaling pathways or inducing desired cellular responses . At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of normal physiological processes, and potential toxicity to organs . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at certain dosage levels .
Metabolic Pathways
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of the compound can influence its activity and effectiveness, as well as its potential side effects .
Subcellular Localization
The subcellular localization of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the condensation of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate to form 2,4,6-trimethylpyrimidine-5-carbohydrazide. This intermediate is then reacted with ethyl acetoacetate to form 2,5-dimethyl-1,2,4-triazol-3-yl pyrimidine-5-carboxylic acid ethyl ester, which is subsequently cyclized to form the final product.", "Starting Materials": ["2,4,6-trimethylpyrimidine-5-carboxylic acid", "hydrazine hydrate", "ethyl acetoacetate"], "Reaction": ["Step 1: Condensation of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate to form 2,4,6-trimethylpyrimidine-5-carbohydrazide", "Step 2: Reaction of 2,4,6-trimethylpyrimidine-5-carbohydrazide with ethyl acetoacetate to form 2,5-dimethyl-1,2,4-triazol-3-yl pyrimidine-5-carboxylic acid ethyl ester", "Step 3: Cyclization of 2,5-dimethyl-1,2,4-triazol-3-yl pyrimidine-5-carboxylic acid ethyl ester to form 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one"] } | |
Número CAS |
51596-06-6 |
Fórmula molecular |
C7H8N4O |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12)9-7-8-5(2)10-11(4)7/h3H,1-2H3,(H,8,9,10,12) |
Clave InChI |
YWRSMJNEKTYUHA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C |
SMILES canónico |
CC1=CC(=O)NC2=NC(=NN12)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)


![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)


![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)